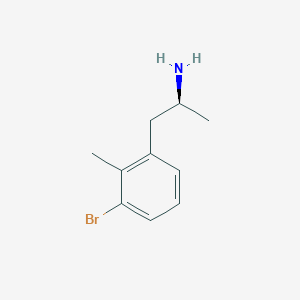
(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, along with an amine group attached to the propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropan-2-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Separation and Purification: The brominated product is then separated and purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide, cyanide, or amines replace the bromine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(3-Chloro-2-methylphenyl)propan-2-amine: Similar structure with a chlorine atom instead of bromine.
(2S)-1-(3-Fluoro-2-methylphenyl)propan-2-amine: Similar structure with a fluorine atom instead of bromine.
(2S)-1-(3-Iodo-2-methylphenyl)propan-2-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size, electronegativity, and ability to participate in specific types of chemical reactions make this compound distinct and valuable for various applications.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(2S)-1-(3-bromo-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 |
InChI Key |
SPGBNUJYVGYKCB-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)C[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















